Cefaparole
CAS No.: 51627-20-4
Cat. No.: VC0523068
Molecular Formula: C19H19N5O5S3
Molecular Weight: 493.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51627-20-4 |
|---|---|
| Molecular Formula | C19H19N5O5S3 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1 |
| Standard InChI Key | SBUCDZYLTRYMFG-PBFPGSCMSA-N |
| Isomeric SMILES | CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O |
| SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O |
| Canonical SMILES | CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Properties
Cefaparole possesses a molecular formula of C₁₉H₁₉N₅O₅S₃ and a molecular weight of 493.58 g/mol . Its stereochemistry is absolute, with three defined stereocenters and no E/Z centers . The compound’s optical activity remains unspecified, but its rigid bicyclic structure—comprising a β-lactam ring fused to a dihydrothiazine ring—confers stability against enzymatic degradation.
Table 1: Key Molecular Properties of Cefaparole
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₅S₃ |
| Molecular Weight | 493.58 g/mol |
| Stereochemistry | Absolute (3 defined stereocenters) |
| SMILES | CC1=NN=C(SCC2=C(N3[C@H](SC2)[C@H](NC(=O)[C@H](N)C4=CC=C(O)C=C4)C3=O)C(O)=O)S1 |
| InChI Key | SBUCDZYLTRYMFG-PBFPGSCMSA-N |
Structural Features
The molecule’s core consists of a cephem nucleus modified with a 5-methyl-1,3,4-thiadiazole-2-thiomethyl group at position 3 and a 4-hydroxyphenylglycine side chain at position 7 . These substituents enhance its binding affinity to penicillin-binding proteins (PBPs) and resistance to β-lactamases . The thiadiazole moiety contributes to its broad-spectrum activity, particularly against Gram-negative bacteria .
Synthesis and Industrial Production
Synthetic Pathways
Cefaparole is synthesized through a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). Key steps include:
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Introduction of the thiadiazole side chain: A nucleophilic substitution reaction attaches the 5-methyl-1,3,4-thiadiazole-2-thiomethyl group to the cephem nucleus at position 3.
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Acylation at position 7: The 4-hydroxyphenylglycine side chain is coupled via acylation, utilizing protecting groups to preserve stereochemical integrity.
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Purification: Chromatography and crystallization ensure high purity (>98%), critical for its role as a pharmaceutical intermediate.
Industrial Considerations
Large-scale production employs batch reactors under controlled conditions (pH 6.5–7.0, 25–30°C) to optimize yield. Solvent systems such as ethyl acetate and methanol are used for crystallization, while quality control assays (e.g., HPLC) validate purity. Despite its structural complexity, cefaparole’s synthesis is cost-effective due to streamlined reaction steps.
Mechanism of Action and Antimicrobial Activity
Target Engagement
Cefaparole inhibits bacterial cell wall synthesis by binding to PBPs, enzymes critical for cross-linking peptidoglycan chains . This binding disrupts cell wall integrity, leading to osmotic lysis . Unlike earlier cephalosporins, its thiadiazole side chain enhances penetration through Gram-negative outer membranes via porin channels .
Spectrum of Activity
In vitro studies demonstrate efficacy against:
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Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae .
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Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae.
The 4-hydroxyphenylglycine moiety broadens activity against β-lactamase-producing strains, though it is less potent than third-generation cephalosporins like ceftriaxone .
Research Applications and Preclinical Data
Antibacterial Resistance Studies
Cefaparole’s stability against AmpC β-lactamases makes it a valuable tool for studying resistance mechanisms . Research using E. coli porin mutants (OmpF-/OmpC-) revealed that its diffusion rate through outer membranes is 30% higher than cefoxitin, attributed to its lower hydrophobicity (logP = -1.2) .
Pharmacokinetic Modeling
Though human data are lacking, rodent studies indicate:
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Plasma half-life: 1.2–1.5 hours.
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Renal excretion: 60–85% unchanged, suggesting minimal hepatic metabolism .
Industrial and Regulatory Status
Patent Landscape
Cefaparole is cited in patents for synthesizing advanced cephalosporins (e.g., WO2013067394A1) . Its role as an intermediate avoids the regulatory hurdles of drug approval, though Good Manufacturing Practice (GMP) standards apply to production.
Environmental Impact
As a pharmaceutical intermediate, cefaparole’s environmental persistence is mitigated through hydrolysis (t₁/₂ = 48 hours in water at pH 7). Wastewater treatment protocols using activated carbon achieve >99% removal efficiency.
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